5-(3-Bromophényl)isoxazole

Vue d'ensemble

Description

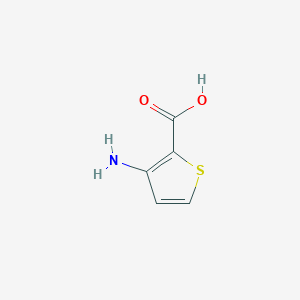

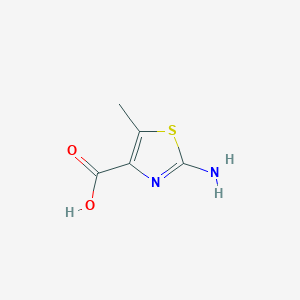

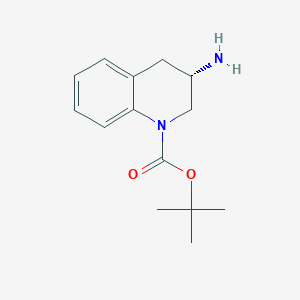

5-(3-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol . The IUPAC name for this compound is 5-(3-bromophenyl)-1,2-oxazole .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)isoxazole consists of a five-membered isoxazole ring attached to a bromophenyl group . The InChI code for this compound is 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H .Chemical Reactions Analysis

Isoxazole derivatives have been found to react in various ways. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

5-(3-Bromophenyl)isoxazole has a molecular weight of 224.05 g/mol . It has a computed XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 222.96328 g/mol . It has a topological polar surface area of 26 Ų and a heavy atom count of 12 .Applications De Recherche Scientifique

Applications anticancéreuses

Les isoxazoles, y compris le 5-(3-bromophényl)isoxazole, ont montré un potentiel thérapeutique en tant qu'agents anticancéreux . Ils ont été utilisés dans le développement de médicaments ciblant les cellules cancéreuses .

Applications antibactériennes

Les isoxazoles ont démontré des propriétés antibactériennes, ce qui les rend utiles dans la lutte contre les infections bactériennes . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments antibactériens .

Applications antifongiques

En plus de leurs propriétés antibactériennes, les isoxazoles présentent également des activités antifongiques . Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antifongiques .

Applications antituberculeuses

Les isoxazoles se sont avérés avoir des propriétés antituberculeuses . Cela signifie que le this compound pourrait potentiellement être utilisé dans le traitement de la tuberculose .

Applications antiulcéreuses

Les isoxazoles, y compris le this compound, ont montré un potentiel en tant qu'agents antiulcéreux . Cela suggère qu'ils pourraient être utilisés dans le développement de traitements pour les ulcères .

Applications antioxydantes

Les isoxazoles ont démontré des propriétés antioxydantes . Cela signifie que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antioxydants .

Applications antihypertensives

Les isoxazoles fusionnés ont montré des activités antihypertensives . Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antihypertensifs .

Applications anti-inflammatoires et analgésiques

Les isoxazoles fusionnés ont présenté des activités anti-inflammatoires et analgésiques . Cela indique que le this compound pourrait être utilisé dans le développement de médicaments anti-inflammatoires et analgésiques .

Mécanisme D'action

. Now, let’s explore each aspect you’ve outlined:

Pharmacokinetics (ADME)

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity, solubility). It likely distributes throughout tissues, crossing cell membranes. Enzymes in the liver or other organs may metabolize it. Elimination occurs via urine or feces. Factors like solubility, stability, and metabolism influence its bioavailability .

Safety and Hazards

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Analyse Biochimique

Biochemical Properties

5-(3-Bromophenyl)isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory response. The interaction between 5-(3-Bromophenyl)isoxazole and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has shown potential in modulating the activity of lipoxygenase (LOX) enzymes, which are also involved in inflammatory processes .

Cellular Effects

The effects of 5-(3-Bromophenyl)isoxazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(3-Bromophenyl)isoxazole has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival . It also affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Bromophenyl)isoxazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-(3-Bromophenyl)isoxazole binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with nuclear receptors and transcription factors, modulating their activity and influencing the expression of target genes . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-Bromophenyl)isoxazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 5-(3-Bromophenyl)isoxazole can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent anticancer activity .

Dosage Effects in Animal Models

The effects of 5-(3-Bromophenyl)isoxazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

5-(3-Bromophenyl)isoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The metabolic pathways of 5-(3-Bromophenyl)isoxazole also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 5-(3-Bromophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 5-(3-Bromophenyl)isoxazole binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-(3-Bromophenyl)isoxazole is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it modulates the activity of nuclear receptors and transcription factors . The subcellular localization of 5-(3-Bromophenyl)isoxazole is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTONCSWDXJDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370828 | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7064-33-7 | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.